
1-N',2-N'-bis(4-chlorophenyl)ethanediimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide is a chemical compound known for its unique structure and potential applications in various fields of research. This compound features two 4-chlorophenyl groups attached to an ethanediimidamide backbone, making it a subject of interest in synthetic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide typically involves the reaction of 4-chlorobenzonitrile with ethylenediamine under controlled conditions. The reaction proceeds through the formation of intermediate imidamides, which are subsequently converted to the final product. The general reaction scheme can be summarized as follows:
Step 1: 4-chlorobenzonitrile reacts with ethylenediamine in the presence of a base such as sodium hydroxide.
Step 2: The intermediate imidamide is formed and then subjected to further reaction conditions to yield 1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide.
Industrial Production Methods
In an industrial setting, the production of 1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol or other nucleophiles in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism by which 1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter signal transduction.
相似化合物的比较
Similar Compounds
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene (DDE): A breakdown product of DDT with similar chlorophenyl groups.
4-Chlorobenzonitrile: A precursor in the synthesis of 1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide.
Ethylenediamine: A common diamine used in the synthesis of various imidamides.
Uniqueness
1-N’,2-N’-bis(4-chlorophenyl)ethanediimidamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual chlorophenyl groups and ethanediimidamide backbone differentiate it from other similar compounds, making it a valuable subject for research and application in various fields.
属性
IUPAC Name |
1-N',2-N'-bis(4-chlorophenyl)ethanediimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4/c15-9-1-5-11(6-2-9)19-13(17)14(18)20-12-7-3-10(16)4-8-12/h1-8H,(H2,17,19)(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUIRNKWCLPZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(C(=NC2=CC=C(C=C2)Cl)N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[4-(2-Hydroxyethylamino)-6-phenyl-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B8041127.png)
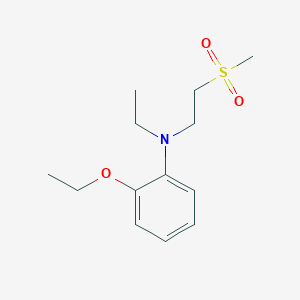
![1-Methyl-3-[(4-methylcyclohex-3-en-1-yl)methyl]-6-methylsulfanyl-1,3,5-triazine-2,4-dione](/img/structure/B8041140.png)
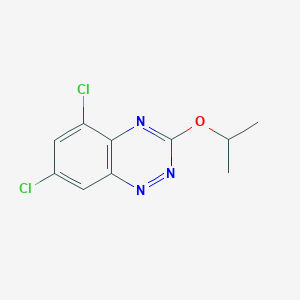
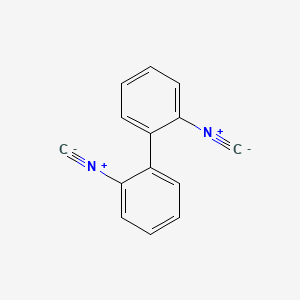
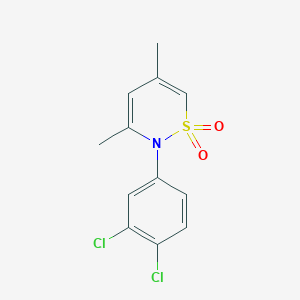
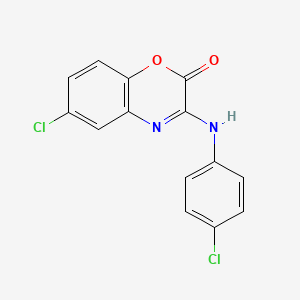
![2-Phenyl-[1]benzothiolo[2,3-d]triazole 4,4-dioxide](/img/structure/B8041175.png)
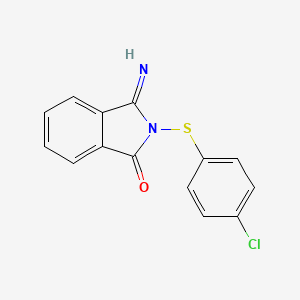
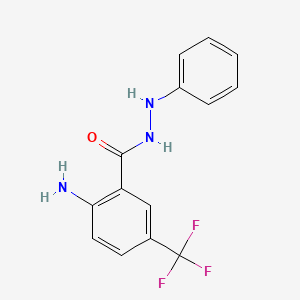

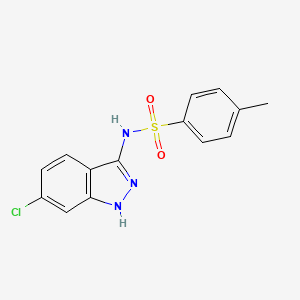
![2-[4-[2-(hydrazinecarbonyloxy)ethoxy]phenoxy]ethyl N-aminocarbamate](/img/structure/B8041213.png)

